molecular formula C16H16N4O2S B2603946 N-[2-(Dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide CAS No. 1421472-33-4

N-[2-(Dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide

Cat. No.: B2603946
CAS No.: 1421472-33-4
M. Wt: 328.39
InChI Key: RLEPLRFMHMYANP-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)pyrimidin-5-yl]naphthalene-2-sulfonamide is a synthetic chemical compound of interest in medicinal chemistry and biological research. With a molecular formula of C16H15N4O2S, it features a naphthalene-2-sulfonamide scaffold linked to a dimethylaminopyrimidine group. This structural motif is commonly found in molecules designed to modulate protein function and enzyme activity. As a derivative of naphthalenesulfonamide, a class known for its utility in probe development, this compound serves as a valuable building block for researchers designing and synthesizing novel small molecules for hit-to-lead optimization campaigns. It is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers can order this compound in quantities ranging from 1mg to 100mg to support their investigative studies.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-20(2)16-17-10-14(11-18-16)19-23(21,22)15-8-7-12-5-3-4-6-13(12)9-15/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEPLRFMHMYANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyrimidine with dimethylamine to form 2-(dimethylamino)pyrimidine. This intermediate is then reacted with naphthalene-2-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-[2-(Dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide has been studied for its potential as a therapeutic agent in treating various disorders. Its sulfonamide structure is known to exhibit antibacterial properties, making it a candidate for developing new antibiotics. The compound's ability to modulate biological pathways has been investigated, particularly in the context of neurological disorders.

Case Studies:

  • Antibacterial Activity : Research has shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial reproduction. Studies have demonstrated that compounds similar to this compound possess effective antibacterial properties against various strains of bacteria .
  • Neurological Applications : The compound has been explored as a potential modulator of serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation. Preliminary studies suggest that this compound may enhance cognitive function and could be beneficial in treating conditions like Alzheimer's disease .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and cellular signaling pathways.

Applications:

  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes has made it useful in understanding enzyme kinetics and mechanisms. It can serve as a lead compound for designing more potent inhibitors targeting related enzymes .
  • Signal Transduction Pathway Analysis : Researchers have utilized this compound to investigate its effects on various signaling pathways within cells. Its modulation of kinase activity has implications for cancer research, where aberrant signaling pathways are often implicated .

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can act as a hydrogen bond acceptor. These interactions can influence the compound’s binding to proteins or nucleic acids, affecting biological pathways and cellular functions.

Comparison with Similar Compounds

N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (17c)

  • Core Structure : Pyridine ring (vs. pyrimidine in the target compound).
  • Substituents : Benzyloxy, trimethyl groups, and naphthalene-1-sulphonamide.
  • The naphthalene-1-sulphonamide regioisomer may alter binding orientation in biological systems.
  • Synthesis : Prepared via 1-naphthalenesulfonyl chloride and triethylamine, similar to sulfonamide coupling strategies .

Quinoline-Based Sulfonamides (EP3222620 B1 Derivatives)

  • Core Structure: Quinoline (vs. pyrimidine).
  • Substituents: Cyano, piperidinylidene acetamido, and tetrahydrofuran-3-yl-oxy groups.
  • Key Differences: The quinoline backbone and cyano group introduce electron-withdrawing effects, contrasting with the electron-rich pyrimidine-dimethylamino system. The tetrahydrofuran-oxy substituent may enhance solubility but reduce membrane permeability compared to naphthalene .

5-Chloro-N-(3-(2-(Dimethylamino)Ethyl)-1H-indol-5-yl)Naphthalene-2-sulfonamide

  • Core Structure : Indole (vs. pyrimidine).
  • Substituents: Chloro, ethyl-dimethylamino chain, and naphthalene-2-sulfonamide.
  • The chloro substituent adds electron-withdrawing character, which may modulate binding affinity compared to the unsubstituted pyrimidine in the target compound .

Ethyl 4-(Dimethylamino) Benzoate and Related Amines

  • Core Structure : Benzene ring (vs. pyrimidine).
  • Substituents: Ethyl ester and dimethylamino groups.
  • Key Insights: Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity in polymerization than methacrylate derivatives, suggesting the dimethylamino group’s role in enhancing electron density and reaction kinetics.

Structural and Functional Implications

Electronic Effects

  • The dimethylamino group in the target compound donates electrons to the pyrimidine ring, increasing its nucleophilicity. This contrasts with electron-withdrawing groups (e.g., cyano in quinoline derivatives), which may reduce reactivity toward electrophilic targets .

Solubility and Pharmacokinetics

  • Naphthalene sulfonamides generally exhibit moderate solubility due to hydrophobic aromatic systems. The target compound’s dimethylamino group may improve solubility in acidic environments via protonation, whereas benzyloxy (17c) or tetrahydrofuran-oxy (EP3222620 B1) groups rely on ether oxygen for polarity .

Biological Activity

N-[2-(Dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the context of anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C16H16N4O2S
  • Molecular Weight : 336.39 g/mol
  • CAS Number : 10496523

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act on cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The compound has shown promising results as a selective COX-2 inhibitor, which is significant for reducing inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The following table summarizes the findings from various studies regarding its efficacy:

Study ReferenceIC50 (μM)Target EnzymeRemarks
Akhtar et al. 0.02 - 0.04COX-2High inhibitory activity compared to standard drugs
Sivaramakarthikeyan et al. 55.65 - 44.81COX-1/COX-2Demonstrated superior anti-inflammatory profile
Abdellatif et al. 78.53 μmol/kgIn vivo modelEffective in reducing paw edema in rats

These results indicate that the compound's anti-inflammatory effects may be comparable to established treatments like diclofenac.

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has been investigated for its anticancer potential. The following findings highlight its efficacy against various cancer cell lines:

Cancer Cell LineConcentration (μM)Effect Observed
Murine liver tumor cells 10Potent growth inhibition
Non-tumorigenic cells 10No effect observed

This selectivity suggests that the compound may target cancerous cells without affecting healthy tissues, which is a desirable characteristic in cancer therapeutics.

Case Studies

  • In Vivo Studies : Research conducted by Sivaramakarthikeyan et al. involved administering this compound to rats with induced inflammation. The results showed a significant reduction in paw swelling and body weight loss, indicating effective anti-inflammatory properties.
  • Cell Line Studies : A study by Abdellatif et al. evaluated the compound's effect on various cancer cell lines, demonstrating its ability to inhibit cell proliferation effectively while maintaining low toxicity levels in non-cancerous cells.

Safety and Toxicology

Preliminary toxicological assessments have indicated that this compound exhibits a favorable safety profile, with minimal adverse effects noted in animal models at therapeutic doses. Further studies are required to fully establish its safety for clinical use.

Q & A

Q. What are the optimal synthetic routes for preparing N-[2-(Dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide, and how can reaction intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide (analogous to ) can be prepared using sulfonylation of naphthalene derivatives. Characterization involves TLC monitoring , column chromatography (e.g., dichloromethane/ethyl acetate gradients), and spectroscopic techniques (¹H/¹³C NMR, IR). Crystallization via slow evaporation (e.g., dichloromethane) yields pure crystals for X-ray diffraction .

Q. Key Data :

StepReagents/ConditionsCharacterization
Intermediate synthesisCarbon bisulfide, NaOH, methanol, 293 K, 24 hrTLC, ¹H NMR
PurificationColumn chromatography (CH₂Cl₂:EtOAc = 1:8)Melting point, HPLC

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) due to their robustness in handling small-molecule data. Key parameters include:
  • Data collection : Mo Kα radiation (λ = 0.71073 Å), 293 K.
  • Refinement : Restrain N–H and C–H bonds (e.g., N–H = 0.88 Å, C–H = 0.93–0.97 Å) and apply anisotropic displacement parameters for non-H atoms .

Q. Example Metrics :

ParameterValue
R factor≤0.065
Data-to-parameter ratio≥14.7
Dihedral angle (naphthalene-heterocycle)~89.6°

Advanced Research Questions

Q. How do structural modifications (e.g., dimethylamino or sulfonamide groups) influence the compound’s conformation and intermolecular interactions?

  • Methodological Answer : The dimethylamino group introduces steric and electronic effects, altering dihedral angles between aromatic rings (e.g., 89.6° in ). The sulfonamide moiety participates in N–H···π and C–H···π interactions, stabilizing the crystal lattice. Computational modeling (DFT or molecular docking) can quantify these interactions. For example:
  • Electrostatic potential maps identify H-bond donors/acceptors.
  • Hirshfeld surface analysis quantifies interaction contributions (e.g., π-stacking vs. van der Waals) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR signal splitting) arising from dynamic processes or polymorphism?

  • Methodological Answer : Contradictions may arise from rotameric equilibria (e.g., sulfonamide group rotation) or polymorphism. Solutions include:
  • Variable-temperature NMR : Freeze rotamers at low temperatures (e.g., 200 K) to split signals.
  • PXRD vs. SCXRD : Compare bulk (PXRD) and single-crystal (SCXRD) patterns to detect polymorphs.
  • Solid-state NMR : Resolve conformational heterogeneity in crystalline vs. amorphous phases .

Q. How can this compound be functionalized for biological studies (e.g., fluorescent labeling or protein binding)?

  • Methodological Answer : The naphthalene-sulfonamide core is ideal for derivatization. Examples:
  • Fluorescent probes : Attach dansyl groups (5-dimethylaminonaphthalene-1-sulfonyl) via sulfonamide linkages (see ).
  • Bioisosteres : Replace pyrimidinyl groups with triazines or purines to modulate binding affinity.
  • Click chemistry : Introduce alkyne/azide handles for bioconjugation (e.g., to antibodies or enzymes) .

Q. Functionalization Table :

ModificationMethodApplication
Dansyl labelingSulfonylation with dansyl chlorideProtein hydrophobicity mapping
HalogenationElectrophilic substitution (e.g., Br₂/Fe)Radiolabeling precursors

Data Interpretation and Validation

Q. What analytical workflows validate purity and stability under varying conditions (e.g., pH, temperature)?

  • Methodological Answer :
  • HPLC-MS : Quantify purity (>98%) and detect degradation products (e.g., hydrolysis of sulfonamide bonds at extreme pH).
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C).
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor via PXRD and HPLC .

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